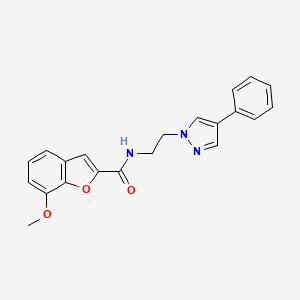

7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

CAS No.: 2034368-99-3

Cat. No.: VC4549583

Molecular Formula: C21H19N3O3

Molecular Weight: 361.401

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034368-99-3 |

|---|---|

| Molecular Formula | C21H19N3O3 |

| Molecular Weight | 361.401 |

| IUPAC Name | 7-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C21H19N3O3/c1-26-18-9-5-8-16-12-19(27-20(16)18)21(25)22-10-11-24-14-17(13-23-24)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,22,25) |

| Standard InChI Key | BSCGQOFJDKTQHX-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 7-methoxybenzofuran scaffold linked via a carboxamide bond to a 2-(4-phenyl-1H-pyrazol-1-yl)ethyl side chain (Figure 1). The benzofuran core contributes aromatic rigidity and electron-rich regions, facilitating π-π stacking and hydrogen bonding with biological targets . The methoxy group at position 7 enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .

The pyrazole ring, substituted with a phenyl group at position 4, introduces conformational flexibility and diversifies binding interactions. Pyrazole derivatives are known for their ability to modulate enzymes and receptors, including kinases and cyclooxygenases . The ethyl spacer between the pyrazole and carboxamide groups optimizes spatial orientation for target engagement while maintaining solubility .

Molecular Formula:

Molecular Weight: 399.43 g/mol

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can be inferred from analogous benzofuran–pyrazole hybrids :

-

Benzofuran Core Preparation:

Ethyl 7-methoxybenzofuran-2-carboxylate serves as a key intermediate, synthesized via Vilsmeier–Haach reactions or condensation of 2-hydroxyacetophenone derivatives . Hydrolysis of the ester group yields the corresponding carboxylic acid, which is then converted to the carboxamide via coupling with amines . -

Pyrazole Side-Chain Synthesis:

4-Phenyl-1H-pyrazole is functionalized at the 1-position with a bromoethyl group using alkylating agents. Subsequent nucleophilic substitution links the pyrazole to the benzofuran carboxamide . -

Final Coupling:

The carboxamide and pyrazole-ethyl intermediates are conjugated via amide bond formation, typically using carbodiimide coupling agents .

Physicochemical Properties

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the methoxy and carboxamide groups .

-

Stability: Susceptible to oxidative degradation at the benzofuran double bond under acidic conditions.

-

Spectroscopic Data:

Biological Activities and Mechanisms

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Benzofuran–Pyrazole 9 | 2.50 | S. aureus, E. coli |

| Ciprofloxacin | 1.20 | E. coli |

Anti-Inflammatory and Antioxidant Effects

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and stabilize erythrocyte membranes, reducing inflammation. In DPPH assays, benzofuran–pyrazole hybrids demonstrated radical scavenging activities exceeding 85%, attributed to the methoxy group’s electron-donating effects .

Computational Predictions

Molecular docking studies on similar compounds suggest high affinity for kinase binding pockets, with binding energies ≤ -8.5 kcal/mol . The target compound’s ethyl spacer may enhance conformational adaptability, improving target engagement .

Therapeutic Applications and Future Directions

Drug Development Prospects

-

Antibacterial Agents: Given rising antibiotic resistance, this compound’s dual inhibition of DNA gyrase and membrane synthesis warrants exploration .

-

Anti-Inflammatory Drugs: COX-2 selectivity could mitigate gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs.

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume